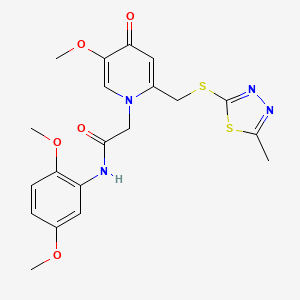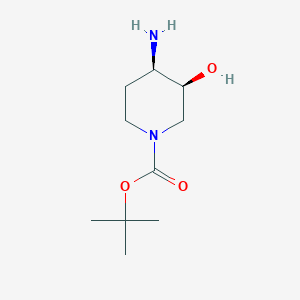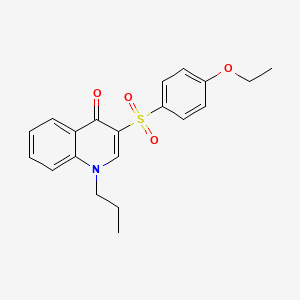![molecular formula C23H19NO3S B2833745 N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide CAS No. 923233-50-5](/img/structure/B2833745.png)
N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic techniques like IR, NMR, and UV-Vis can also provide information about the compound’s chemical properties .Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally related to N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide, such as N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, focuses on crystal structure analysis. These studies provide valuable information on the molecular conformations, which is essential for understanding their reactivity and interaction with biological targets (Gomes et al., 2015).
Antimicrobial Activity
A series of compounds featuring the 4H-chromene motif, including structures with modifications similar to the query compound, have been synthesized and evaluated for their antimicrobial properties. These studies are significant for identifying new potential antimicrobial agents (Desai et al., 2011).
Photoresponsive Polymers
Compounds with the chromene structure have been utilized in the synthesis of photoresponsive polymers. These materials are designed to change their properties in response to light, a useful feature for various applications, including smart materials and light-triggered drug delivery systems (Nechifor, 2009).
Chemosensor Development
Research on coumarin derivatives, which share structural similarities with the specified compound, includes the development of chemosensors. These sensors are capable of detecting ions or molecules with high specificity and sensitivity, offering applications in environmental monitoring and diagnostic assays (Meng et al., 2018).
Synthetic Methodology and Catalysis
Studies have also focused on the synthetic methodologies involving chromene derivatives, aiming at creating efficient, eco-friendly, and versatile routes for the synthesis of these compounds. Such research supports the development of new drugs, materials, and catalysts (Nikalje et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-14(2)15-5-7-16(8-6-15)21-13-19(25)18-12-17(9-10-20(18)27-21)24-23(26)22-4-3-11-28-22/h3-14H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJDLRBAPKWLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate](/img/structure/B2833662.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2833664.png)
![Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane](/img/structure/B2833665.png)




![3-Methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833671.png)
![[7-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2833672.png)

![8-(Benzylsulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2833675.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-methoxybenzenecarboxamide](/img/structure/B2833683.png)
